molecular formula C7H8N2O3 B13466499 2-(6-Methoxypyridazin-3-yl)acetic acid

2-(6-Methoxypyridazin-3-yl)acetic acid

Cat. No.: B13466499
M. Wt: 168.15 g/mol
InChI Key: BHQOOTOOUQHTQA-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridazin-3-yl)acetic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the acetic acid moiety at position 3 make this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the output .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxypyridazin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridazin-3-yl)acetic acid
  • 2-(6-Ethoxypyridazin-3-yl)acetic acid
  • 2-(6-Chloropyridazin-3-yl)acetic acid

Uniqueness

2-(6-Methoxypyridazin-3-yl)acetic acid stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, especially in the synthesis of novel molecules and materials .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(6-methoxypyridazin-3-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-12-6-3-2-5(8-9-6)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

BHQOOTOOUQHTQA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)CC(=O)O

Origin of Product

United States

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